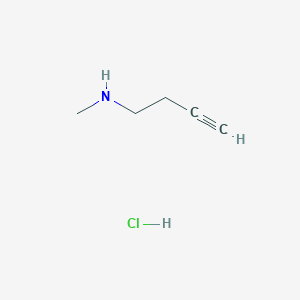![molecular formula C23H24ClFN2O2 B2476664 3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol CAS No. 890604-77-0](/img/structure/B2476664.png)
3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol is a chemical compound used in scientific research for its unique properties. It is a selective β3-adrenergic receptor agonist that has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol involves activation of β3-adrenergic receptors, which are found primarily in adipose tissue. Activation of these receptors leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase energy expenditure and reduce body weight in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic target for the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol in lab experiments is its selectivity for β3-adrenergic receptors, which allows for targeted studies of these receptors in metabolism and energy expenditure. However, one limitation is the potential for off-target effects on other adrenergic receptors, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on 3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol. One area of interest is the development of more selective β3-adrenergic receptor agonists with fewer off-target effects. Another potential direction is the investigation of the compound's effects on other metabolic pathways, such as glucose metabolism and lipid synthesis. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of 3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol involves several steps, including the reaction of 4-chloronaphthol with 2-bromo-1-(4-fluorophenyl)ethanone to produce the intermediate 3-(4-chloronaphthyloxy)-1-(4-fluorophenyl)propan-2-one. This intermediate is then reacted with piperazine to yield the final product.
Scientific Research Applications
3-(4-Chloronaphthyloxy)-1-[4-(4-fluorophenyl)piperazinyl]propan-2-ol has been used in scientific research to study the role of β3-adrenergic receptors in metabolism and energy expenditure. It has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential therapeutic target for the treatment of obesity and metabolic disorders.
properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O2/c24-22-9-10-23(21-4-2-1-3-20(21)22)29-16-19(28)15-26-11-13-27(14-12-26)18-7-5-17(25)6-8-18/h1-10,19,28H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHBUKSCDKSEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C3=CC=CC=C32)Cl)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-](/img/structure/B2476582.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2476583.png)


![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2476586.png)
![4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2476588.png)




![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2476599.png)
![Ethyl 4-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2476600.png)

